3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride
CAS No.: 1354962-50-7
Cat. No.: VC2675717
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354962-50-7 |
|---|---|
| Molecular Formula | C9H7ClN2O3 |
| Molecular Weight | 226.61 g/mol |
| IUPAC Name | 3-pyridin-2-yl-1,2-oxazole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H6N2O3.ClH/c12-9(13)8-5-7(11-14-8)6-3-1-2-4-10-6;/h1-5H,(H,12,13);1H |
| Standard InChI Key | JIJCLNNFNFHBEC-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl |
| Canonical SMILES | C1=CC=NC(=C1)C2=NOC(=C2)C(=O)O.Cl |
Introduction
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is a heterocyclic compound that combines a pyridine ring with an oxazole ring, featuring a carboxylic acid functional group. This compound is classified under specialty chemicals and is used in various applications in chemistry, biology, and medicine. Its unique structure makes it a valuable precursor for synthesizing more complex heterocyclic compounds and potential bioactive molecules.
Synthesis Methods
The synthesis of 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride typically involves multi-step organic reactions. In industrial settings, these methods are optimized for large-scale production using techniques such as continuous flow reactors to enhance yield and minimize by-products.
Applications
This compound is utilized in synthetic organic chemistry as a building block for more complex heterocyclic compounds. Its potential bioactive properties make it a subject of interest in biological and medical research.
Hazard Classification
While specific hazard classifications for 3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride are not detailed, compounds with similar structures are known to be harmful if swallowed and can cause skin irritation. Proper handling and storage procedures should be followed to minimize risks.
Availability and Suppliers
3-(Pyridin-2-yl)-1,2-oxazole-5-carboxylic acid hydrochloride is available from various chemical suppliers, with sizes ranging from 100 mg to 5 g, and a minimum purity of 95% .
Biological Activity
The biological activity of this compound is an area of ongoing research. Compounds with similar structures have shown potential as bioactive molecules, interacting with enzymes or receptors to modulate their activity.
Chemical Reactions
The compound can participate in various chemical reactions due to its carboxylic acid functional group, making it versatile for synthesizing other valuable compounds.
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